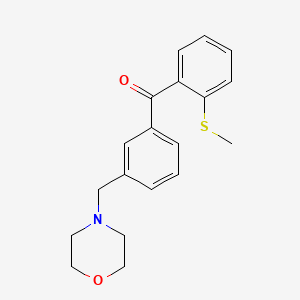

3'-Morpholinomethyl-2-thiomethylbenzophenone

Description

3'-Morpholinomethyl-2-thiomethylbenzophenone is a benzophenone derivative featuring two distinct functional groups: a morpholinomethyl moiety at the 3'-position and a thiomethyl group at the 2-position. The thiomethyl group introduces sulfur-based electronic effects, which may enhance lipophilicity and alter reactivity compared to oxygen or methyl analogs. This compound is commercially available (e.g., via CymitQuimica) and is utilized in synthetic chemistry and pharmaceutical research, particularly in reactions requiring controlled solubility or as a building block for drug discovery .

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-23-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBZHGXZJCMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643078 | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-29-2 | |

| Record name | Methanone, [2-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Morpholinomethyl-2-thiomethylbenzophenone typically involves the reaction of 2-thiomethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 3’-Morpholinomethyl-2-thiomethylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Morpholinomethyl-2-thiomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary alcohols.

Substitution: Derivatives with different nucleophiles replacing the morpholinomethyl group.

Applications De Recherche Scientifique

3’-Morpholinomethyl-2-thiomethylbenzophenone has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3’-Morpholinomethyl-2-thiomethylbenzophenone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features, such as the morpholinomethyl and thiomethyl groups, may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Fluorinated Benzophenone Derivatives

Several fluorinated analogs share the benzophenone scaffold but differ in substituent patterns ():

- 3'-Fluoro-2-thiomorpholinomethylbenzophenone: Replaces the morpholinomethyl group with a thiomorpholinomethyl moiety and introduces fluorine at the 3'-position. Fluorine’s electronegativity increases metabolic stability and lipophilicity compared to non-fluorinated analogs.

Key Differences :

- Fluorinated derivatives exhibit higher metabolic resistance due to C-F bond stability.

Heterocyclic Substituent Variations

Compounds with alternative heterocycles at the 3'-position include ():

- 3'-(3-Pyrrolidinomethyl)-2-thiomethylbenzophenone: Substitutes morpholine with pyrrolidine (a five-membered saturated ring with one nitrogen). This reduces ring size and alters steric and electronic profiles.

- 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone: Replaces morpholine with a methylpiperazine group, introducing a second nitrogen atom. Piperazine derivatives often exhibit enhanced basicity, influencing solubility and ionizability under physiological conditions.

Key Differences :

Thiomethyl vs. Trifluoromethyl Substituents

- 3'-(3-Pyrrolidinomethyl)-2-trifluoromethylbenzophenone: Replaces the thiomethyl group with a trifluoromethyl group. The CF₃ group is strongly electron-withdrawing, which can deactivate the benzophenone ring toward electrophilic substitution but enhance stability against oxidation.

Key Differences :

- Thiomethyl (S-CH₃) provides mild electron-donating effects via sulfur’s lone pairs, whereas CF₃ is electron-withdrawing.

- Thiomethyl may participate in nucleophilic reactions, while CF₃ is inert in most conditions .

Data Table: Structural and Functional Comparison

Research Implications

- Synthetic Utility: The morpholinomethyl group in this compound offers a balance between solubility and reactivity, making it preferable in reactions requiring polar aprotic conditions.

- Biological Relevance: Fluorinated analogs may outperform non-fluorinated derivatives in drug discovery due to improved pharmacokinetics, while piperazine variants could target basic environments (e.g., lysosomal compartments).

Activité Biologique

3'-Morpholinomethyl-2-thiomethylbenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (CAS No. 898765-29-2) features a benzophenone core with morpholinomethyl and thiomethyl substituents, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that the compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it is suggested that the compound binds to bacterial enzymes involved in cell wall synthesis. In cancer cells, it appears to affect pathways related to cell cycle regulation and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested the efficacy of the compound against a panel of pathogens isolated from clinical samples. The results demonstrated a correlation between structure-activity relationships (SAR) and antimicrobial potency, suggesting that modifications to the thiomethyl group could enhance activity.

- In Vivo Anticancer Study : An animal model study evaluated the anticancer effects of this compound in mice bearing xenografts of human tumors. The treatment group showed a significant reduction in tumor size compared to controls, with minimal side effects observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.